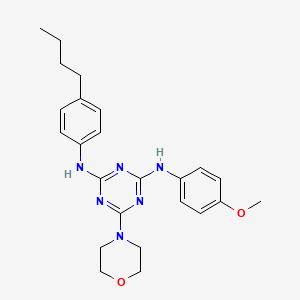

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by three distinct substituents:

- Position 2: A 4-butylphenyl group, contributing lipophilicity and steric bulk.

- Position 4: A 4-methoxyphenyl group, offering electron-donating properties via the methoxy substituent.

- Position 6: A morpholin-4-yl group, enhancing solubility and hydrogen-bonding capacity.

This compound’s structural framework aligns with triazine-based molecules explored for pharmaceutical and materials science applications, particularly due to the versatility of the 1,3,5-triazine core in accommodating diverse functional groups .

Properties

IUPAC Name |

4-N-(4-butylphenyl)-2-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-3-4-5-18-6-8-19(9-7-18)25-22-27-23(26-20-10-12-21(31-2)13-11-20)29-24(28-22)30-14-16-32-17-15-30/h6-13H,3-5,14-17H2,1-2H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWDADXADDPBPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The 4-methoxyphenyl group (common in ) provides electron-donating effects, which may stabilize charge-transfer interactions in biological targets.

- Solubility : Morpholine at position 6 (shared with ) enhances water solubility and hydrogen-bonding capacity, critical for bioavailability.

- Metabolic Stability : The trifluoromethyl group in offers resistance to oxidative metabolism, a feature absent in the target compound.

Biological Activity

N2-(4-butylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in disease treatment, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.46 g/mol. The structure features a triazine core substituted with various groups that contribute to its biological activity.

Research indicates that compounds with a triazine core often exhibit diverse biological activities, including:

- Enzyme Inhibition : Triazine derivatives can inhibit enzymes involved in cancer progression and other metabolic pathways. The specific mechanisms may involve competitive or non-competitive inhibition of target enzymes.

- Receptor Modulation : These compounds may interact with various receptors, influencing cellular signaling pathways relevant to cancer and other diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazine derivatives. For instance:

- In vitro Studies : Research has shown that related triazine compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of apoptosis-related proteins and cell cycle regulators .

- Case Study : A study involving structurally similar triazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in substituents can enhance therapeutic efficacy .

Other Biological Activities

Apart from anticancer properties, this compound may exhibit:

- Antimicrobial Activity : Some triazine derivatives have shown effectiveness against bacterial strains and fungi.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory responses |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Structural modifications can significantly impact its biological activity:

- Formation of Triazine Core : Cyclization reactions are used to form the triazine structure.

- Substituent Introduction : Various substituents are introduced through nucleophilic substitution or other organic reactions to enhance biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.